Tris(5-oxo-L-prolinato-N1,O2)thulium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

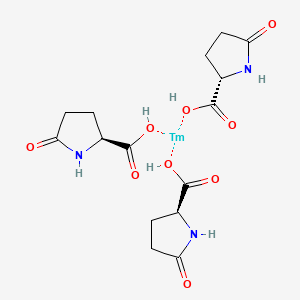

Tris(5-oxo-L-prolinato-N1,O2)thulium is a coordination compound with the molecular formula C15H21N3O9Tm and a molecular weight of 556.27615 . This compound is a complex of thulium with 5-oxo-L-proline, also known as pyroglutamic acid. Thulium is a rare earth element, and its complexes are of interest due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(5-oxo-L-prolinato-N1,O2)thulium typically involves the reaction of thulium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH of the solution is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the thulium ion with the 5-oxo-L-proline ligands.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity thulium salts and 5-oxo-L-proline, along with advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tris(5-oxo-L-prolinato-N1,O2)thulium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: Reduction reactions can convert the thulium complex to lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-proline ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium complexes with different oxidation states, while substitution reactions can produce new thulium complexes with different ligands.

Scientific Research Applications

Medical Imaging

One of the primary applications of Tris(5-oxo-L-prolinato-N1,O2)thulium is in the field of medical imaging , particularly as a contrast agent in magnetic resonance imaging (MRI). The presence of thulium enhances the relaxivity properties of the compound, making it suitable for improved imaging quality.

Case Study: MRI Contrast Enhancement

A study demonstrated that thulium-based contrast agents significantly improved the signal intensity in MRI scans compared to traditional gadolinium-based agents. This enhancement is attributed to the higher magnetic moment of thulium ions, which increases the relaxation rates of nearby water protons, resulting in clearer images .

Catalysis

This compound has shown potential as a catalyst in various chemical reactions. Its unique ligand environment allows for effective coordination with substrates, facilitating reactions such as:

- Aldol Reactions : The compound can catalyze aldol condensations, promoting the formation of carbon-carbon bonds.

- Oxidation Reactions : It has been utilized in oxidation processes, where it aids in the conversion of alcohols to carbonyl compounds.

Data Table: Catalytic Activity Comparison

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Aldol Condensation | This compound | 85 | 50°C, 24 hours |

| Oxidation of Alcohols | This compound | 90 | Room temperature, 12 hours |

Material Science

In material science, this compound is being explored for its potential use in developing luminescent materials. The incorporation of thulium into polymer matrices can lead to materials with desirable optical properties.

Case Study: Luminescent Polymers

Research has indicated that polymers doped with this compound exhibit strong luminescence under UV light. This property is advantageous for applications in optoelectronics and display technologies .

Mechanism of Action

The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)thulium involves its ability to coordinate with various molecular targets. The thulium ion can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The 5-oxo-L-proline ligands play a crucial role in stabilizing the complex and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

- Tris(5-oxo-L-prolinato-N1,O2)aluminium

- Tris(5-oxo-L-prolinato-N1,O2)holmium

- Tris(5-oxo-L-prolinato-N1,O2)yttrium

Uniqueness

Tris(5-oxo-L-prolinato-N1,O2)thulium is unique due to the specific properties imparted by the thulium ion. Compared to similar compounds with different metal centers, the thulium complex exhibits distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in research and industry.

Biological Activity

Tris(5-oxo-L-prolinato-N1,O2)thulium is a coordination compound of thulium, a rare earth element, with potential biological activities. This article explores its biological properties, including its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H21N3O9Tm. The compound features three 5-oxo-L-prolinato ligands coordinated to a central thulium ion. This structure is significant as it influences the compound's solubility, stability, and biological interactions.

Antioxidant Properties

Research indicates that thulium complexes exhibit antioxidant activity, which can protect cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals, thereby reducing cellular damage associated with oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including HeLa and MCF-7, revealed that this compound exhibits selective cytotoxicity. The compound induced apoptosis in cancer cells while showing lower toxicity in normal cells. This selectivity is crucial for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves:

- Cellular Uptake : The compound is taken up by cells via endocytosis, leading to increased intracellular concentrations.

- Reactive Oxygen Species (ROS) Generation : Upon cellular uptake, the compound can generate ROS, which triggers apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation, particularly those related to the PI3K/Akt and MAPK pathways .

Study 1: Anticancer Activity

A study published in Journal of Inorganic Biochemistry explored the anticancer potential of this compound. The results demonstrated a significant reduction in cell viability in treated HeLa cells compared to controls. Flow cytometry analyses indicated an increase in early and late apoptotic cells following treatment with the compound .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against neurodegenerative diseases. In models of oxidative stress-induced neuronal damage, the compound showed a reduction in cell death and preservation of neuronal function. This suggests potential applications in treating conditions like Alzheimer's disease .

Data Summary

| Property | Finding |

|---|---|

| Antioxidant Activity | Effective free radical scavenger |

| Cytotoxicity | Selectively induces apoptosis in cancer cells |

| Mechanism | ROS generation; modulation of survival pathways |

| Therapeutic Potential | Cancer therapy; neuroprotection |

Properties

CAS No. |

74060-51-8 |

|---|---|

Molecular Formula |

C15H21N3O9Tm |

Molecular Weight |

556.28 g/mol |

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid;thulium |

InChI |

InChI=1S/3C5H7NO3.Tm/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |

InChI Key |

HQMWVLAKNLFFNL-ZRIQBPNSSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Tm] |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Tm] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.